2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes or receptors within the body .
Mode of Action
It’s known that the difluoromethyl group can significantly influence the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Result of Action
Some compounds synthesized using similar protocols have shown antibacterial activity against staphylococcus aureus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature for optimal stability . In case of spills, it’s recommended to clean up immediately while avoiding breathing dust and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Difluoromethylation of Heterocycles: This involves the introduction of a difluoromethyl group into a heterocyclic ring. The reaction conditions typically involve the use of difluoromethylating agents and appropriate catalysts to facilitate the reaction.
Radical Processes: Difluoromethylation can also be achieved via radical processes, where radicals are generated to introduce the difluoromethyl group into the heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxidized form.
Reduction: Reduction reactions can be performed to reduce the compound to its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be useful in modifying the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes.
Medicine: It has potential medicinal applications, such as in the development of new drugs.
Industry: The compound can be used in various industrial processes, including the production of fluorinated materials.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic structure but may differ in their substituents and functional groups.
Difluoromethylated heterocycles: Other heterocyclic compounds with difluoromethyl groups can be compared to understand the unique properties of this compound.
Uniqueness: 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific combination of the difluoromethyl group and the imidazo[1,2-a]pyridine core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-3-2-4-14-7(10(15)16)6(8(11)12)13-9(5)14/h2-4,8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXDDQJQAPEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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